molecular formula C12H6ClF3OS B1517744 5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde CAS No. 1096934-92-7

5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde

Cat. No.: B1517744
CAS No.: 1096934-92-7
M. Wt: 290.69 g/mol
InChI Key: WCXJCCMSVLLWRS-UHFFFAOYSA-N
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Description

5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde is a complex organic compound characterized by its thiophene ring structure, chloro and trifluoromethyl substituents, and aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of a boronic acid derivative of thiophene-2-carbaldehyde with a halogenated aromatic compound under palladium catalysis.

  • Direct Halogenation and Fluorination: Direct chlorination and fluorination of thiophene derivatives can also be employed to introduce the chloro and trifluoromethyl groups.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can undergo reduction reactions, particularly at the aldehyde group, to form alcohols.

  • Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid.

  • Reduction: 5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-methanol.

  • Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development. Industry: The compound's unique properties make it useful in material science, particularly in the development of advanced polymers and coatings.

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)thiophene-2-carbaldehyde: Lacks the chloro substituent.

  • 4-Chloro-2-(trifluoromethyl)benzaldehyde: Lacks the thiophene ring.

  • 2-(Trifluoromethyl)thiophene-3-carbaldehyde: Different position of the aldehyde group.

Uniqueness: 5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde is unique due to the combination of its thiophene ring, chloro, and trifluoromethyl substituents, which confer distinct chemical and physical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

5-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3OS/c13-7-1-3-9(10(5-7)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXJCCMSVLLWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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